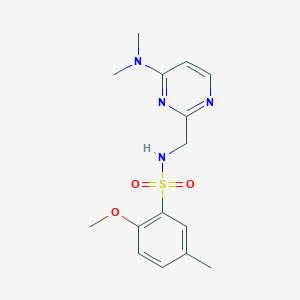

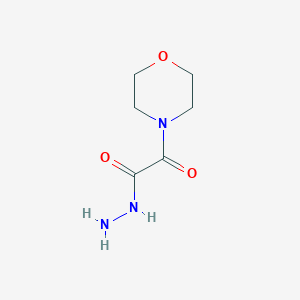

![molecular formula C10H13NO2S B2905188 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1461704-91-5](/img/structure/B2905188.png)

1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide” is a chemical compound with the molecular formula C10H13NO2S . It is a small molecule with a molecular weight of 211.28 . The compound is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found .Scientific Research Applications

Direct Synthesis of (Trifluoromethyl)amines

This compound has been investigated for its role in the direct synthesis of (trifluoromethyl)amines, a process that involves the conversion of formyl groups to trifluoromethyl groups, yielding excellent yields of various (trifluoromethyl)amine derivatives. This reaction pathway showcases the compound's potential in synthesizing crucial chemical groups for further applications in materials science and chemistry (Dmowski & Kamiński, 1983).

Enhancement of Polymer Solar Cells

It has also been used to treat layers in polymer solar cells, significantly enhancing photocurrent and power conversion efficiency. This application underlines its potential in the development of more efficient solar energy materials and technologies (Gong et al., 2012).

Derivatization for GC and GC-MS Studies

The compound plays a crucial role in the derivatization of amino acids for gas chromatography (GC) and GC-mass spectrometry (MS) studies. It reacts with amino acids to form derivatives that are more amenable to these analytical techniques, thus facilitating the analysis of complex biological samples (Thénot & Horning, 1972).

Microwave-Assisted Synthesis of Antimicrobial Agents

Furthermore, it has been used as a solvent in the microwave-assisted synthesis of antimicrobial agents, showcasing its utility in facilitating chemical reactions for the development of new pharmaceuticals and antimicrobial compounds (Pansare et al., 2014).

Hydrogen-Bonded Complexes Study

The compound has been studied in the context of hydrogen-bonded complexes with sulfonamides and thioamides. Such studies are essential for understanding the fundamental chemical interactions that underpin many biological processes and material properties (Shainyan et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

S-[4-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCSCRQKJHFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

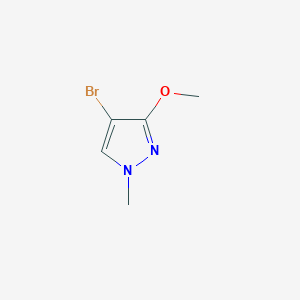

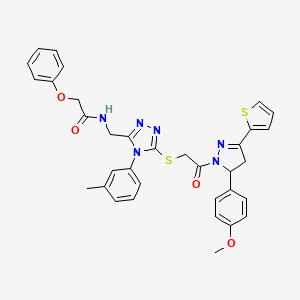

![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)

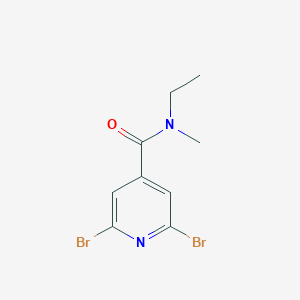

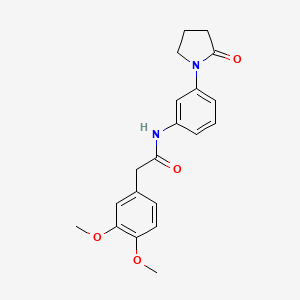

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)

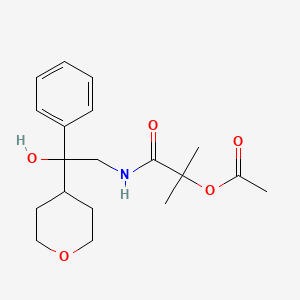

![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)

![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol](/img/structure/B2905126.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B2905128.png)